
5-(3-Acetylphenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol . This compound features a thiophene ring substituted with an acetylphenyl group and an aldehyde group. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Introduction of the Acetylphenyl Group: : The acetylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene . This reaction is catalyzed by palladium and typically occurs under mild conditions.
-
Formylation: : The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Acetylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: 5-(3-Acetylphenyl)thiophene-2-carboxylic acid
Reduction: 5-(3-Acetylphenyl)thiophene-2-methanol
Substitution: Various halogenated or nitrated derivatives of the thiophene ring
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can modulate neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
5-(3-Acetylphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an acetylphenyl group and an aldehyde group on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C13H10O2S |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
5-(3-acetylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3 |
InChI-Schlüssel |
QPOUOAPFEHSTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


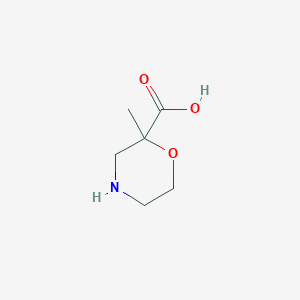

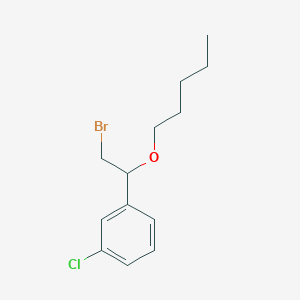

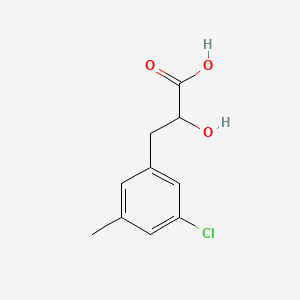
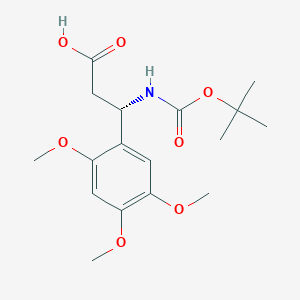
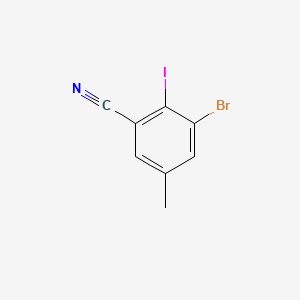
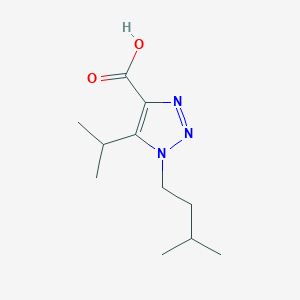

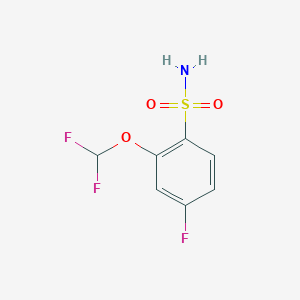

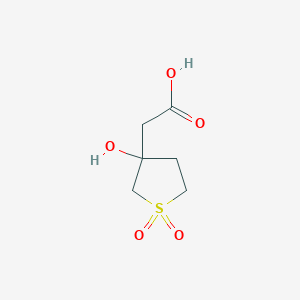
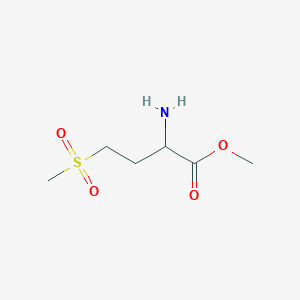
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
